(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
CAS No.:
Cat. No.: VC13463009
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3O2S |
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Molecular Weight | 255.34 g/mol |
IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide |
Standard InChI | InChI=1S/C11H17N3O2S/c1-7(2)9(12)11(16)14(3)6-8(15)10-13-4-5-17-10/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1 |
Standard InChI Key | BBGPSECKOGTZDG-VIFPVBQESA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC(=O)C1=NC=CS1)N |
SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N |
Canonical SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₇N₃O₂S and a molecular weight of 255.34 g/mol . Its IUPAC name, (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide, reflects the stereochemistry at the second carbon and the substitution pattern .
Stereochemistry and Key Functional Groups
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S-configuration: The chiral center at the second carbon ensures enantiomeric specificity, which may influence biological activity .
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Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in drug candidates .
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Amide and ketone groups: The 2-oxoethyl linker and tertiary amide contribute to hydrogen-bonding potential and conformational rigidity.
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃O₂S | |
Molecular Weight | 255.34 g/mol | |
CAS Number | 1354033-01-4 | |
InChIKey | BBPGPSECKOGTZDG-VIFPVBQESA-N | |
XLogP3-AA | 1.1 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Derivative Formation
Synthetic Routes
While no direct synthesis is documented for this compound, analogous methodologies from thiazole chemistry provide a framework:
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Suzuki-Miyaura Coupling: Used in to attach aryl groups to quinazolinones, this could facilitate thiazole ring formation.
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Amide Bond Formation: EDCI/HOBt-mediated coupling, as seen in , may link the butyramide moiety to the thiazole-ethyl-oxo intermediate.
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Stereoselective Synthesis: Chiral auxiliaries or enzymatic resolution could achieve the S-configuration .
Key Intermediate: Thiazole-Ethyl-Oxo Fragment
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Prepared via condensation of 2-aminothiazole with α-keto esters .
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Palladium-catalyzed cross-coupling (e.g., Miyaura borylation) enhances yield, as noted in .
Physicochemical Properties
Solubility and Stability
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Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at 2–8°C is recommended .
Spectral Data
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¹H NMR: Expected signals include:
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ESI-MS: [M+H]⁺ at m/z 256.1.
Applications and Future Directions
Drug Discovery
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Lead Optimization: Modular structure allows derivatization at the amide or thiazole positions .
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Dual-Target Agents: Potential to combine PDE5 inhibition with COX-2 modulation for synergistic effects .
Challenges and Opportunities
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